REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[CH2:10]([O:12][C:13](=[O:24])[C:14](=[CH:20]OCC)[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:11].C(O)C>C1(C)C=CC=CC=1>[CH2:10]([O:12][C:13](=[O:24])[C:14](=[CH:20][NH:1][C:2]1[CH:3]=[N:4][C:5]([O:8][CH3:9])=[CH:6][CH:7]=1)[C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH3:11]
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC(=CC1)OC
|
Name
|
|
Quantity
|
348.4 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
CUSTOM
|
Details
|
is removed by azeotropic distillation
|
Type
|
CUSTOM
|
Details
|
the solvent is removed
|
Type
|
WASH
|
Details
|
the resulting solid is washed with 500 mL of hexane
|
Type
|
CUSTOM
|
Details
|
then dried under vacuum
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC=1C=NC(=CC1)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 434 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |